Ácido 11-Azido-3,6,9-trioxaundecanoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N3-PEG3-CH2COOH has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids

Medicine: Utilized in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs)

Industry: Applied in the production of functionalized materials and polymers

Mecanismo De Acción

El mecanismo de acción de N3-PEG3-CH2COOH implica principalmente su papel en las reacciones de química de clic:

CuAAC: El grupo azida reacciona con un grupo alquino en presencia de un catalizador de cobre para formar un anillo de triazol estable

SPAAC: El grupo azida reacciona con un grupo alquino tensionado sin la necesidad de un catalizador, formando también un anillo de triazol

Estas reacciones son altamente eficientes y selectivas, lo que convierte a N3-PEG3-CH2COOH en una herramienta valiosa en la síntesis química y la bioconjugación .

Compuestos similares:

N3-PEG3-CH2CH2COOH: Otro compuesto basado en PEG con aplicaciones similares en la química de clic

Ácido azido-PEG3-propiónico: Un compuesto similar con una estructura ligeramente diferente, pero con una reactividad similar

Singularidad: N3-PEG3-CH2COOH es único debido a su estructura específica, que incluye tres unidades de etilenglicol, un grupo azida y un grupo ácido carboxílico. Esta combinación le confiere una alta solubilidad en agua y solventes orgánicos, lo que lo hace versátil para diversas aplicaciones .

Análisis Bioquímico

Biochemical Properties

The azide group in 11-Azido-3,6,9-trioxaundecanoic Acid can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This makes 11-Azido-3,6,9-trioxaundecanoic Acid a versatile tool in the study of biochemical reactions.

Cellular Effects

While specific cellular effects of 11-Azido-3,6,9-trioxaundecanoic Acid are not widely documented, its ability to form stable amide bonds with primary amine groups suggests it could influence a variety of cellular processes. For instance, it could potentially interact with proteins and other biomolecules containing amine groups, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 11-Azido-3,6,9-trioxaundecanoic Acid largely depends on its ability to form stable amide bonds with primary amine groups . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , it could potentially interact with enzymes or cofactors, and affect metabolic flux or metabolite levels.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N3-PEG3-CH2COOH generalmente implica los siguientes pasos:

Material de partida: El proceso comienza con la síntesis de una cadena de PEG con tres unidades de etilenglicol.

Introducción de azida: El grupo azida se introduce mediante una reacción con azida de sodio.

Formación de ácido carboxílico:

Métodos de producción industrial: La producción industrial de N3-PEG3-CH2COOH sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica normalmente mediante técnicas como la cromatografía en columna .

3. Análisis de las reacciones químicas

Tipos de reacciones: N3-PEG3-CH2COOH experimenta varios tipos de reacciones, entre ellas:

Cicloadición de azida-alquino catalizada por cobre (CuAAC): Esta reacción implica la reacción del grupo azida con un grupo alquino en presencia de cobre para formar un anillo de triazol

Cicloadición de azida-alquino promovida por tensión (SPAAC): Esta reacción ocurre sin la necesidad de un catalizador de cobre e implica la reacción del grupo azida con un grupo alquino tensionado

Reactivos y condiciones comunes:

CuAAC: Requiere un catalizador de cobre, normalmente sulfato de cobre, y un agente reductor como el ascorbato de sodio

SPAAC: No requiere un catalizador, pero implica alquinos tensionados como el dibenzociclooctino (DBCO) o el biciclo nonino (BCN)

Principales productos:

CuAAC: Forma un anillo de triazol como producto principal

SPAAC: También forma un anillo de triazol, pero sin la necesidad de un catalizador de cobre

4. Aplicaciones en la investigación científica

N3-PEG3-CH2COOH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la química de clic para la síntesis de moléculas complejas

Biología: Se emplea en técnicas de bioconjugación para marcar biomoléculas como proteínas y ácidos nucleicos

Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos, particularmente en la síntesis de conjugados fármaco-anticuerpo (ADCs)

Industria: Se aplica en la producción de materiales y polímeros funcionalizados

Análisis De Reacciones Químicas

Types of Reactions: N3-PEG3-CH2COOH undergoes several types of reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of copper to form a triazole ring

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group

Common Reagents and Conditions:

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate

SPAAC: Does not require a catalyst but involves strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Major Products:

Comparación Con Compuestos Similares

N3-PEG3-CH2CH2COOH: Another PEG-based compound with similar applications in click chemistry

Azido-PEG3-propionic acid: A similar compound with a slightly different structure but similar reactivity

Uniqueness: N3-PEG3-CH2COOH is unique due to its specific structure, which includes three ethylene glycol units, an azide group, and a carboxylic acid group. This combination provides it with high solubility in water and organic solvents, making it versatile for various applications .

Propiedades

IUPAC Name |

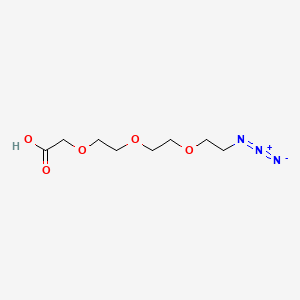

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c9-11-10-1-2-14-3-4-15-5-6-16-7-8(12)13/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBCECBLAEYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448112 | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172531-37-2 | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Azido-3,6,9-trioxaundecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.